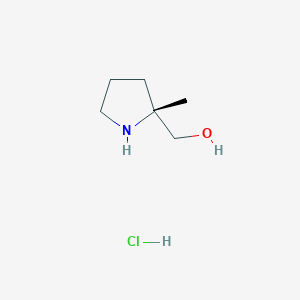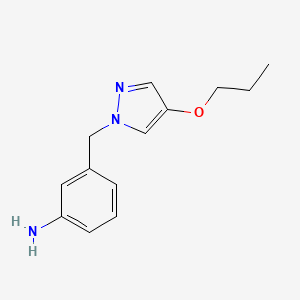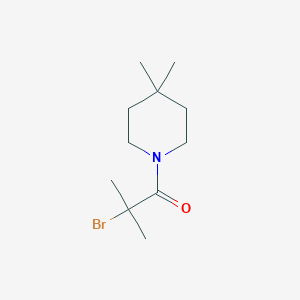
(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
Overview
Description
Methanol, also known as methyl alcohol, is a colorless liquid with a mild alcohol odor. It is used in a variety of applications, including as a solvent, antifreeze, and fuel. In addition, it serves as a raw material for a number of chemical reactions .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The process typically involves reforming the raw material to produce synthesis gas (a mixture of hydrogen and carbon monoxide), which is then converted into methanol using a catalyst .Molecular Structure Analysis
Methanol is a simple molecule consisting of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be dehydrated to produce formaldehyde, which is used in the production of resins, plastics, and textiles. Methanol can also be converted into other chemicals, such as acetic acid and methyl tert-butyl ether (MTBE), a gasoline additive .Physical And Chemical Properties Analysis
Methanol is a volatile, colorless liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius. Methanol is completely miscible with water and many organic solvents .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Synthesis of Analogous Compounds : The synthesis of similar compounds like (4S-Phenylpyrrolidin-2R-yl)methanol has been achieved through the double reduction of cyclic sulfonamide precursors. This process involves reductive ring-opening to furnish amino products (Evans, 2007).
Pharmacological Profiles : Research on related compounds such as R-96544, a 5-HT2A receptor antagonist, demonstrates the potential for these types of compounds in inhibiting platelet aggregation, suggesting their relevance in pharmacological research (Ogawa et al., 2002).
Enzymatic Desymmetrisation : Enzymatic processes have been used for the desymmetrisation of compounds structurally similar to (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride, enabling the creation of chiral products (Cortijos & Snape, 2008).
Ligand Synthesis for Metal Complexes : Such compounds have been used to create ligands for metal complexes, which are important in areas like catalysis and materials science (Labande et al., 2007).
Miscellaneous Applications
Green Chemistry in Synthesis : Progress in synthesizing related chiral compounds indicates an emphasis on green chemistry principles, suggesting environmental considerations in the use of such chemicals (Hu & Shan, 2020).
Involvement in Catalytic Processes : There is research showing the use of related methanol-based catalysts in the synthesis of key organic compounds, highlighting their role in chemical manufacturing (Sarki et al., 2021).
Role in Hydrogen Bond Formation : The role of methyl groups, a component of the compound , in hydrogen bond formation in chemical mixtures is an area of study, providing insight into fundamental chemical interactions (Li, Wu, & Yu, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R)-2-methylpyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQTMXKUQODRT-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride | |
CAS RN |
1523530-30-4 | |
| Record name | 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2-methylpyrrolidin-2-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1408390.png)




![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)

![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)


[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)

